molecular formula C15H30O2 B14732633 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane CAS No. 6290-41-1

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane

Cat. No.: B14732633
CAS No.: 6290-41-1
M. Wt: 242.40 g/mol
InChI Key: NNOGRUBYPBTZDR-UHFFFAOYSA-N
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Description

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. This reaction is acid-catalyzed and can be optimized by adjusting the amount and type of catalyst, reaction temperature, and solvent type. For instance, p-toluenesulfonic acid is often used as a homogeneous catalyst, and the reaction can proceed efficiently at room temperature with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can achieve high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid and hydrochloric acid for acetalization, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted dioxanes .

Scientific Research Applications

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethyl-2-hexyl-4-propyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with various biological molecules, influencing their function and activity. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-hexyl-4-propyl-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

CAS No.

6290-41-1

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

5-ethyl-2-hexyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C15H30O2/c1-4-7-8-9-11-15-16-12-13(6-3)14(17-15)10-5-2/h13-15H,4-12H2,1-3H3

InChI Key

NNOGRUBYPBTZDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(C(O1)CCC)CC

Origin of Product

United States

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